

Diphenylchloroarsine: A Technical Overview of its Structure, Synthesis, and Properties

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Compound of Interest		
Compound Name:	Diphenylchloroarsine	
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This technical guide provides a comprehensive overview of **Diphenylchloroarsine** (DA), an organoarsenic compound with historical significance in chemical warfare and contemporary relevance as an intermediate in the synthesis of other organoarsenic compounds.[1] This document details its molecular structure, chemical identifiers, physicochemical properties, and various methods of synthesis, including established experimental protocols.

Molecular Structure and Identification

Diphenylchloroarsine, with the chemical formula $(C_6H_5)_2$ AsCl, consists of a central pyramidal arsenic (III) atom bonded to two phenyl groups and one chlorine atom.[1][2] The As-Cl bond length is 2.26 Å, and the C-As-C and Cl-As-C bond angles are approximately 105° and 96°, respectively.[1][3]

Chemical Identifiers:



Identifier	Value
CAS Number	712-48-1[1][3][4][5]
IUPAC Name	Chloro(diphenyl)arsane[3][5]
Molecular Formula	C12H10AsCl[1][3][4][5]
SMILES	C1=CC=C(C=C1)INVALID-LINKCI[3][5]
InChI	InChI=1S/C12H10AsCl/c14-13(11-7-3-1-4-8- 11)12-9-5-2-6-10-12/h1-10H[1][3][5]
InChI Key	YHHKGKCOLGRKKB-UHFFFAOYSA-N[1][3][5]

Physicochemical Properties

Diphenylchloroarsine is a colorless crystalline solid in its pure form, though technical-grade versions may appear as a dark-brown liquid.[2][5] It is highly toxic if inhaled, ingested, or absorbed through the skin and is a strong irritant to the eyes and skin.[2][5]

Quantitative Data Summary:

Property	Value
Molar Mass	264.59 g/mol [1][5]
Melting Point	38-44 °C[3]
Boiling Point	337 °C at 760 mmHg[4]
Density	1.4820 g/cm ³ [4]
Water Solubility	0.064 g/dm³ (poor)[3]
Vapor Pressure	0.000211 mmHg at 25°C[4]
Flash Point	154.2 °C[4]

Synthesis of Diphenylchloroarsine



Several methods for the synthesis of **Diphenylchloroarsine** have been documented. The choice of method may depend on the desired scale and available starting materials.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from a documented laboratory procedure:

Materials:

- Sodium metal, sliced: 57 g
- Benzene containing 1-2% ethyl acetate: 300 ml
- Chlorobenzene: 136 g
- Arsenic trichloride (85%): 85 g
- Freezing mixture (e.g., ice-salt bath)

Procedure:

- Place 57 g of sliced sodium into a round-bottomed flask equipped with a reflux condenser.
- Cover the sodium with 300 ml of benzene containing 1-2% ethyl acetate to catalyze the reaction. Let this mixture stand for 30 minutes to activate the sodium.
- Slowly add a mixture of 136 g of chlorobenzene and 85 g of 85% arsenic trichloride to the flask.
- The reaction will accelerate after a few minutes. If necessary, cool the flask externally with a freezing mixture to control the reaction rate.
- Allow the flask to remain in the freezing mixture for 12 hours, with agitation during the first 2-3 hours.
- Filter the resulting solution and wash the precipitate with hot benzene.
- Combine the filtrate and the wash liquid and distill until the temperature reaches 200 °C.



- The remaining yellow oil, which solidifies on cooling, is triphenylarsine.
- Weigh 30 g of the obtained triphenylarsine into a wide-mouthed vessel and heat to 350-360
 °C.
- Introduce 25.5 ml of arsenic trichloride dropwise from a tap-funnel with a capillary outlet.
- The Diphenylchloroarsine product is then distilled in vacuo, yielding a dark brown product.
 Pure Diphenylchloroarsine can be obtained as colorless crystals with a melting point of 41 °C.[6]

Alternative Synthesis Routes

- Reduction of Diphenylarsinic Acid: This method involves the reaction of diphenylarsinic acid with sulfur dioxide in the presence of hydrochloric acid. The idealized equation is: Ph₂AsO₂H + SO₂ + HCl → Ph₂AsCl + H₂SO₄.[1][3]
- The "Sodium Process": Historically used for chemical warfare agent production, this process involves the reaction of chlorobenzene and arsenic trichloride in the presence of sodium.[1]
 [3]
- Sandmeyer Reaction: This German process from World War I utilized the reaction between phenyldiazonium chloride and sodium arsenite, followed by reduction and neutralization steps.[1][3]
- From Phenylhydrazine: **Diphenylchloroarsine** can be obtained in good yield by the oxidation of phenylhydrazine with arsenic acid using a suitable catalyst, followed by treatment with hydrochloric acid.[7]
- Disproportionation Reaction: The interaction of phenyldichloroarsine and phenylarsenoxide at 250-300°C can also yield **Diphenylchloroarsine**.[8]

Applications and Biological Effects

Historically, **Diphenylchloroarsine** was used as a chemical warfare agent, specifically a vomiting agent or sternutator, designed to cause sneezing, coughing, headaches, and vomiting.[1][2][3] It was known to penetrate gas masks of the era, forcing their removal.[1][9] In



a contemporary context, it serves as a useful intermediate for the preparation of other diphenylarsenic compounds through reactions with Grignard reagents.[10]

The toxic effects of **Diphenylchloroarsine** are attributed to its arsenic content. Arsenic and its metabolites can disrupt ATP production by inhibiting enzymes in the citric acid cycle and uncoupling oxidative phosphorylation.[5]

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of **Diphenylchloroarsine**.

Caption: Overview of major synthesis routes for **Diphenylchloroarsine**.

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